molecular formula C15H26N2O3 B13222100 Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13222100
M. Wt: 282.38 g/mol
InChI Key: CFVOSGKXIOQGCA-UHFFFAOYSA-N
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Description

Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a diazaspiro[5.5]undecane core. Its structure includes a tert-butyl carboxylate group at position 9, a methyl group at position 1, and a ketone (oxo) group at position 4 (Figure 1).

Molecular Formula: C₁₅H₂₆N₂O₃ (inferred from structural analogs)
Molecular Weight: ~282.38 g/mol (calculated)
Key Features:

  • Spirocyclic Core: Two fused six-membered rings sharing one atom (spiro junction).
  • Functional Groups: Tert-butyl ester (protecting group), methyl substituent, and ketone.

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-9-6-15(7-10-17)11-12(18)5-8-16(15)4/h5-11H2,1-4H3

InChI Key

CFVOSGKXIOQGCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CCN2C

Origin of Product

United States

Preparation Methods

Starting Material Selection and Activation

A common starting point is N-Boc-piperidone derivatives, which are readily available and can be selectively functionalized. These serve as precursors for the subsequent formation of the spirocyclic core. The Boc (tert-butoxycarbonyl) protecting group is employed to safeguard the nitrogen atom during subsequent reactions.

Formation of the Spirocyclic Core

The key step involves the formation of the spirocyclic structure via intramolecular cyclization:

  • Epoxide formation: Using Corey–Chaykovsky reagents, epoxides are generated from N-Boc-piperidones. This step is crucial for introducing the necessary reactivity for ring closure.
  • Ring opening with amines: The epoxide undergoes thermal ring opening with arylamines or other nucleophiles, yielding aminoalcohol intermediates (see,). These intermediates are pivotal for subsequent cyclization steps.

Cyclization to Form the Spiro Structure

  • Intramolecular cyclization: Treatment of aminoalcohols with bases such as potassium tert-butoxide in anhydrous solvents like THF induces cyclization, forming the spirocyclic core. This step is optimized at low temperatures (around 0°C) to control regioselectivity and prevent side reactions.
  • Protection and deprotection: The Boc group remains intact during cyclization, allowing for selective deprotection in later steps if necessary.

Introduction of the Carboxylate and Methyl Groups

  • Carboxylation: The carboxylate group at position 9 is introduced via reactions with suitable acyl halides or carboxylic acid derivatives, often under conditions favoring regioselectivity.
  • Methylation: The methyl group at position 1 is incorporated through methylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Final Esterification

  • tert-Butyl ester formation: The final step involves esterification with tert-butyl alcohol derivatives, often using carbodiimide coupling reagents or acid chlorides, to yield the tert-butyl ester of the carboxylic acid.

Representative Synthetic Scheme

Step Reagents & Conditions Description
1 N-Boc-piperidone + Corey–Chaykovsky reagent Epoxide formation
2 Thermal ring opening with arylamines Aminoalcohol intermediates
3 K tert-butoxide, THF, 0°C Intramolecular cyclization
4 Acyl halide or carboxylic acid derivatives Carboxylate introduction
5 Methyl iodide, base Methylation at nitrogen
6 tert-Butyl alcohol derivatives, coupling reagents Esterification to form tert-butyl ester

In-Depth Research Findings and Data Tables

Reaction Step Reagents Conditions Yield/Notes References
Epoxide formation Corey–Chaykovsky reagent Room temperature, 16 h Good yields (~80%) ,
Ring opening Aryl amines Thermal, 50°C High regioselectivity ,
Cyclization K tert-butoxide THF, 0°C Moderate to high yields (~70-85%) ,
Carboxylation Acyl halides or carboxylic acids 80°C, 16 h Variable, optimized for regioselectivity ,
Methylation Methyl iodide Room temperature Quantitative or high yield
Esterification tert-Butyl alcohol derivatives Coupling reagents (e.g., DCC) Efficient, yields ~80%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the protein, disrupting its function and thereby inhibiting the growth of the bacteria.

Comparison with Similar Compounds

Variation in Substituent Positions

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound - 1-methyl, 4-oxo C₁₅H₂₆N₂O₃ ~282.38 Reference compound
tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate 1031927-12-4 2-oxo C₁₄H₂₄N₂O₃ 268.35 Oxo group at position 2 instead of 4
tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate 1198284-94-4 1-oxo C₁₄H₂₄N₂O₃ 268.36 Oxo at position 1; diaza at 2,9 vs. 1,9
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate 1367935-91-8 5-hydroxy C₁₄H₂₆N₂O₃ 270.37 Hydroxy vs. oxo group; position 5 vs. 4

Impact of Substituent Position :

  • The oxo group at position 4 in the target compound may enhance hydrogen-bonding interactions compared to analogs with oxo at positions 1 or 2 .

Variation in Heteroatom Composition

Compound Name CAS No. Heteroatoms Molecular Formula Molecular Weight (g/mol) Key Differences Reference
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 930785-40-3 1-oxa, 4,9-diaza C₁₃H₂₄N₂O₃ 256.34 Oxygen replaces nitrogen at position 1
tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate - 9-oxa, 1-aza C₁₆H₂₇NO₃ 281.39 Oxa at position 9; single nitrogen (aza)
tert-Butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate - 1-oxa, 4,9-diaza, 5-oxo C₁₃H₂₂N₂O₄ 270.33 Additional oxo at position 5

Impact of Heteroatom Changes :

  • Oxa (oxygen) introduction reduces basicity compared to aza (nitrogen), altering solubility and interaction profiles .
  • Triaza derivatives (e.g., tert-butyl 1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate) introduce additional nitrogen atoms, increasing hydrogen-bonding capacity .

Functional Group Modifications

Compound Name CAS No. Functional Groups Molecular Formula Molecular Weight (g/mol) Key Differences Reference
tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate - 9-phenyl C₂₁H₃₁NO₂ 329.48 Aromatic phenyl group vs. methyl/oxo
tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate - 4-benzyl, 3-oxo C₂₃H₃₂N₂O₄ 400.52 Benzyl and oxo groups add steric/electronic complexity

Impact of Functional Groups :

  • Multiple oxo groups (e.g., 3-oxo and 4-oxo) may increase metabolic instability due to susceptibility to reductase enzymes .

Biological Activity

Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1824297-55-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₆N₂O₃
  • Molecular Weight : 282.38 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that compounds with a similar spirocyclic structure often interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. The diazaspiro structure may enhance binding affinity to specific targets, which is critical for therapeutic applications.

1. Antioxidant Activity

Preliminary studies suggest that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress-related damage in cells.

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
PC340.1Induces apoptosis via DNA damage
DU14598.14Cell cycle arrest in G0/G1 phase
HFF3>100Minimal cytotoxicity on normal cells

These results indicate that the compound selectively induces cell death in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

3. GABA Receptor Modulation

Compounds similar to tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane have been shown to modulate GABA_A receptors, which play a significant role in neurotransmission and can influence inflammatory responses in immune cells . This modulation could suggest potential applications in treating neurological disorders or inflammatory conditions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of diazaspiro compounds, including tert-butyl derivatives. The study found that these compounds inhibited tumor growth in xenograft models, demonstrating their potential as effective anticancer agents .

Case Study 2: Neuroprotective Effects

Research conducted on similar spirocyclic compounds indicated neuroprotective effects against oxidative stress-induced neuronal damage. The ability to cross the blood-brain barrier makes these compounds promising candidates for neurodegenerative disease therapies .

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